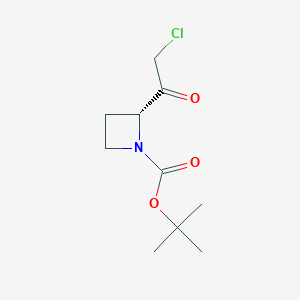
2-Fluoro-3-nitrobenzamide
Descripción general
Descripción
2-Fluoro-3-nitrobenzamide is a chemical compound with the molecular formula C7H5FN2O3 . It has a molecular weight of 184.13 .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions starting from o-methylphenol . The process involves nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The InChI code for this compound is1S/C7H5FN2O3/c8-6-4 (7 (9)11)2-1-3-5 (6)10 (12)13/h1-3H, (H2,9,11) . This code provides a unique identifier for the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis of Amino Benzamides
2-Fluoro-3-nitrobenzamide serves as a precursor in the synthesis of various amino benzamides. For example, 2-Fluoro-4-nitrobenzoic acid, a closely related compound, is synthesized by oxidizing 2-fluoro-4-nitrotoluene, and this forms a key step in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide (Xu, Xu, & Zhu, 2013).
Sigma Receptor Ligands and Imaging
Compounds related to this compound, like N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have been synthesized and show high affinity and selectivity to sigma receptors. These compounds are significant in the field of imaging, particularly in positron emission tomography (PET), where they are evaluated as potential sigma receptor radioligands (Shiue et al., 1997).
Hydrogenation of Nitroarenes
This compound-related compounds are used in the selective hydrogenation of nitroarenes to anilines. This process is important in the synthesis of various pharmaceuticals and is facilitated by catalysts like lignin residue-derived carbon-supported magnetic iron. The presence of halogens, including fluoro groups, is crucial in this process (Sarki et al., 2022).
Interaction with Metal Ions
Fluoro- and nitrobenzamides, closely related to this compound, interact selectively with metal ions like copper and iron. This interaction has implications for the detection and distinction of metal ions, particularly in low concentrations, which is valuable in analytical chemistry (Phukan, Goswami, & Baruah, 2015).
Inhibition of Cancer Cell Proliferation
Certain derivatives of this compound, like N-(4-cyano-3-(trifluoromethyl) phenyl)-4-fluoro-3-nitrobenzamide, have shown potential in inhibiting the proliferation of human breast cancer cells, highlighting their significance in cancer research (Thimmegowda et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELKGBJSSIULFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)
![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)


![[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene](/img/structure/B1397111.png)
